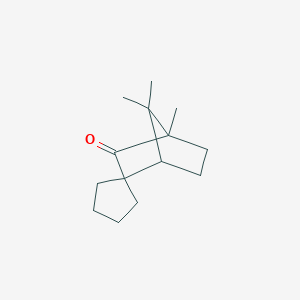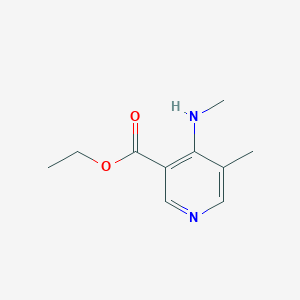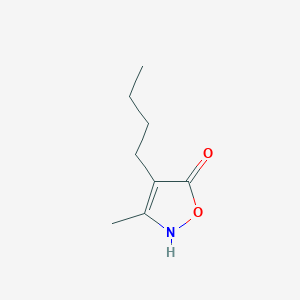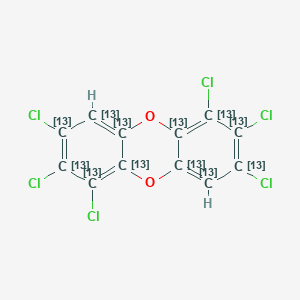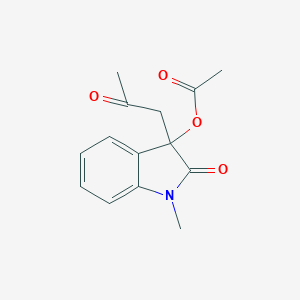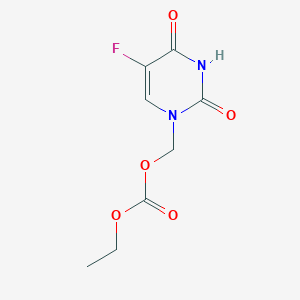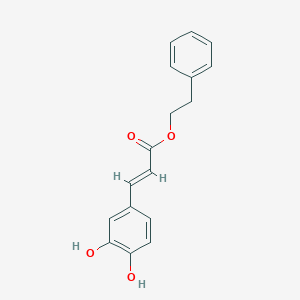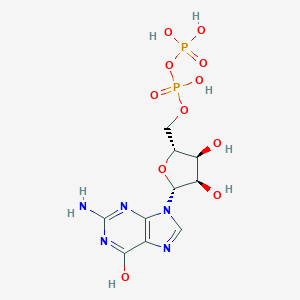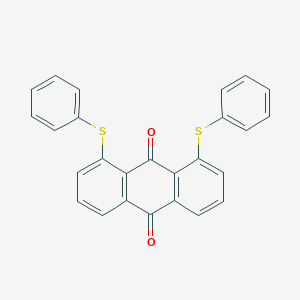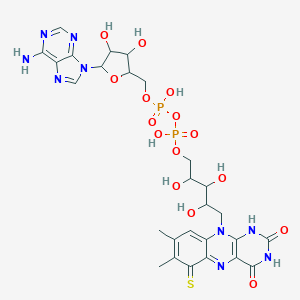
6-Mercapto-fad
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Mercapto-fad, also known as 6-mercaptopurine ribofuranoside, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound is a derivative of riboflavin, which is a vitamin B2 analog that plays a crucial role in various metabolic processes in the body. 6-Mercapto-fad is a potent antioxidant and has been shown to exhibit a range of pharmacological activities, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 6-Mercapto-fad is not fully understood, but it is believed to act as a potent antioxidant by scavenging free radicals and reactive oxygen species (ROS). It has also been shown to inhibit the activity of various enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.
Biochemische Und Physiologische Effekte
6-Mercapto-fad has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the activity of various antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase. Additionally, it has been shown to inhibit the activity of various pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-Mercapto-fad in lab experiments is its potent antioxidant activity, which makes it a valuable tool for studying oxidative stress-related diseases. Additionally, it has been shown to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases. However, one of the limitations of using 6-Mercapto-fad in lab experiments is its potential toxicity at high doses, which can lead to adverse effects.
Zukünftige Richtungen
There are several future directions for research on 6-Mercapto-fad. One of the areas of interest is the development of novel derivatives of 6-Mercapto-fad with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 6-Mercapto-fad and its potential therapeutic applications in various diseases. Furthermore, the potential toxicity of 6-Mercapto-fad at high doses needs to be further investigated to ensure its safe use in clinical settings.
In conclusion, 6-Mercapto-fad is a valuable tool for studying various biological processes due to its potent antioxidant and anti-inflammatory properties. It has been extensively used in scientific research and has shown promising results in the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 6-Mercapto-fad involves the reaction of riboflavin with thiourea in the presence of sodium hydroxide. The resulting product is then purified using various chromatographic techniques to obtain pure 6-Mercapto-fad. This synthesis method has been optimized over the years to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
6-Mercapto-fad has been extensively used in scientific research for its unique properties. It has been shown to exhibit potent antioxidant activity, which makes it a valuable tool for studying oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, 6-Mercapto-fad has been shown to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
101760-90-1 |
|---|---|
Produktname |
6-Mercapto-fad |
Molekularformel |
C27H33N9O15P2S |
Molekulargewicht |
817.6 g/mol |
IUPAC-Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxo-6-sulfanylidene-1H-benzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H33N9O15P2S/c1-9-3-11-15(21(54)10(9)2)32-17-24(33-27(43)34-25(17)42)35(11)4-12(37)18(39)13(38)5-48-52(44,45)51-53(46,47)49-6-14-19(40)20(41)26(50-14)36-8-31-16-22(28)29-7-30-23(16)36/h3,7-8,12-14,18-20,26,37-41H,4-6H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43) |
InChI-Schlüssel |
ZPSYGSQNTFULQY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=S)C2=NC3=C(NC(=O)NC3=O)N(C2=C1)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)C |
Kanonische SMILES |
CC1=C(C(=S)C2=NC3=C(NC(=O)NC3=O)N(C2=C1)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O)C |
Synonyme |
6-mercapto-FAD 6-SH-FAD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



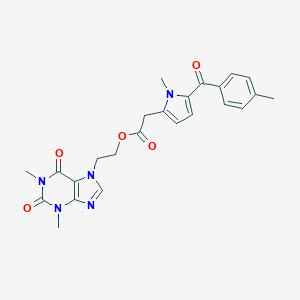
![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)
